molecular formula C17H25N3O3 B2478253 4-((3,4-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899964-40-0

4-((3,4-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2478253
CAS RN: 899964-40-0
M. Wt: 319.405
InChI Key: MYMNOJVNYMCIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as DMXAA, is a small molecule that has shown promising results in preclinical studies for the treatment of cancer. DMXAA was first synthesized in the 1990s and since then, it has been extensively studied for its potential as an anticancer agent.

Scientific Research Applications

Environmental Impact and Toxicology

Research on related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and other carboxylic acids has shown significant environmental presence and potential toxic effects on non-target organisms. Studies emphasize the need for understanding the environmental behavior, fate, and eco-toxicological risks of such compounds. Enhanced usage in agriculture could lead to higher, potentially unsafe residue levels in the environment, necessitating further exploration of their impacts (Islam et al., 2017; Magnoli et al., 2020).

Pharmacological Effects

Research on compounds such as chlorogenic acid (CGA) and various amino acids has highlighted their broad spectrum of biological and pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These studies suggest potential therapeutic roles for compounds structurally similar to 4-((3,4-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid in treating various metabolic disorders and diseases (Naveed et al., 2018; Schreier et al., 2012).

properties

IUPAC Name

4-(3,4-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12-4-5-14(10-13(12)2)18-16(21)11-15(17(22)23)20-8-6-19(3)7-9-20/h4-5,10,15H,6-9,11H2,1-3H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMNOJVNYMCIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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